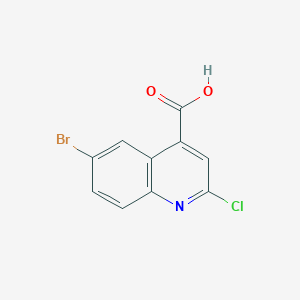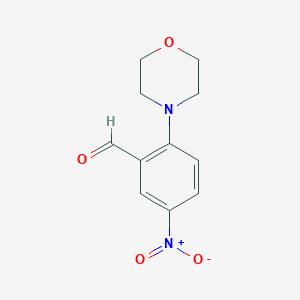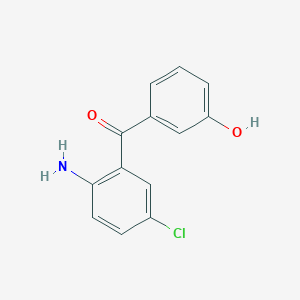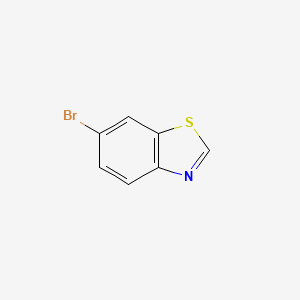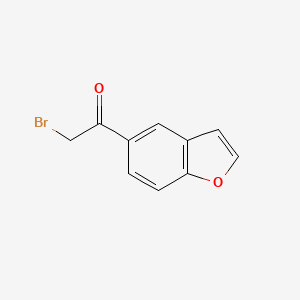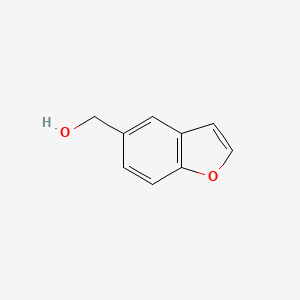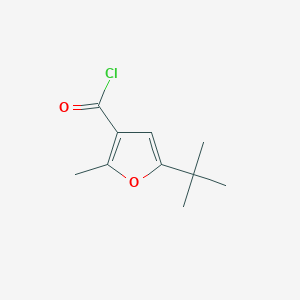
5-(Tert-Butyl)-2-Methylfuran-3-Carbonyl Chloride
Descripción general
Descripción
The compound "5-(Tert-Butyl)-2-Methylfuran-3-Carbonyl Chloride" is a chemical entity that can be inferred to have a furan backbone with a tert-butyl group and a methyl group attached to it, as well as a carbonyl chloride functional group. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can help us understand the potential synthesis, molecular structure, and reactivity of such a compound.
Synthesis Analysis
The synthesis of related compounds often involves the formation of furan rings and the introduction of tert-butyl groups. For instance, the synthesis of 5-tert-butyl-2,3-dihydrofuran-2,3-dione from ethenyloxysilane and oxalyl chloride suggests a method that could potentially be adapted for the synthesis of 5-(Tert-Butyl)-2-Methylfuran-3-Carbonyl Chloride . Additionally, the conversion of tert-butyl esters to acid chlorides using thionyl chloride indicates a possible route for introducing the carbonyl chloride functional group .
Molecular Structure Analysis
The molecular structure of compounds similar to 5-(Tert-Butyl)-2-Methylfuran-3-Carbonyl Chloride can be complex, as seen in the chiral (2S, 5S)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, which was characterized using NMR spectroscopy and X-ray diffraction . This suggests that advanced analytical techniques would be necessary to fully elucidate the structure of the compound .
Chemical Reactions Analysis
The reactivity of tert-butyl groups in various chemical reactions is well-documented. For example, the synthesis of substituted 5-tert-butyl-2-phenyl-1,3-dithianes as ligands for GABAA receptor complex-associated neuronal chloride ion channels involves the use of tert-butyl groups in the context of chloride ion channel blockers . This indicates that the tert-butyl group in 5-(Tert-Butyl)-2-Methylfuran-3-Carbonyl Chloride could potentially influence its reactivity in biological systems.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds with tert-butyl groups and furan rings can vary widely. The diastereoselective synthesis of 2,3,4-trisubstituted tetrahydrofurans, for example, involves thermally reactive functional groups that yield furan scaffolds . This suggests that the physical properties such as melting point and solubility of 5-(Tert-Butyl)-2-Methylfuran-3-Carbonyl Chloride could be influenced by the presence of tert-butyl and furan components.
Aplicaciones Científicas De Investigación
-
High-Resolution Rotational Spectroscopy
- Field : Applied Sciences
- Application : It’s used in the field of molecular rotational spectroscopy. High-resolution laboratory experiments are mostly combined with quantum chemical calculations to facilitate spectroscopic assignments for researchers engaged in chemical detection .
- Method : A broadband chirped-pulse Fourier transform microwave spectrometer was used to detect the rotational spectra of the products of a chemical reaction in the gas phase from 1-18 GHz under the supersonic expansion condition .
- Results : In natural abundance, pure rotational energy level transitions of tert-butyl chloride and its isotopologues (13C, 37Cl) were observed and assigned. The rotational spectral parameters (rotational constant, quadrupole coupling constant and centrifugal distortion constant) of these isotopologues were determined .
-
Synthesis of Alkyl Halide
- Field : Organic Chemistry
- Application : This lab experiment proposes the synthesis of an alkyl halide by reacting the corresponding alcohol with a hydrogen halide in an easy and inexpensive SN1 reaction .
- Method : The specific method involves reacting tert-Butanol with HCl to form the corresponding tert-butyl chloride .
- Results : The results of the experiment are not specified in the source .
-
Alkylating Agent
- Field : Industrial Chemistry
- Application : It is used as an alkylating agent for the introduction of the tert-butyl group and is also involved in Friedel-Crafts reactions .
- Method : The specific methods of application are not specified in the source .
- Results : It is employed as an intermediate for the synthesis of agrochemicals and pharmaceuticals .
-
Solvolysis Transition States
- Field : Physical Chemistry
- Application : It’s used in the study of solvolysis transition states. The properties of the transition states in the solvolysis of tert-butyl chloride, bromide, and iodide have been obtained .
- Method : The study involved obtaining properties or descriptors of the transition states in the solvolysis of tert-butyl chloride, bromide, and iodide .
- Results : The study showed that all three transition states, in both protic and in aprotic solvents, are highly dipolar and are strong hydrogen bond acids and strong hydrogen bond bases .
-
Organochloride Compound
- Field : Industrial Chemistry
- Application : It is used as an organochloride compound with the formula (CH3)3CCl. It is a colorless, flammable liquid .
- Method : It is produced industrially as a precursor to other organic compounds .
- Results : It is sparingly soluble in water, with a tendency to undergo hydrolysis to the corresponding tert-butyl alcohol .
-
Hydrolysis
- Field : Physical Chemistry
- Application : When tert-butyl chloride is dissolved in water, it undergoes a hydrolysis to tert-butyl alcohol .
- Method : The specific methods of application are not specified in the source .
- Results : It is sparingly soluble in water, with a tendency to undergo hydrolysis to the corresponding tert-butyl alcohol .
-
Preparation of Antioxidant and Fragrance
- Field : Industrial Chemistry
- Application : tert-Butyl chloride is used to prepare the antioxidant tert-butylphenol and the fragrance neohexyl chloride .
- Method : The specific methods of application are not specified in the source .
- Results : The results of the experiment are not specified in the source .
Safety And Hazards
Propiedades
IUPAC Name |
5-tert-butyl-2-methylfuran-3-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO2/c1-6-7(9(11)12)5-8(13-6)10(2,3)4/h5H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWHLGIQXPRQHQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C(C)(C)C)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60384010 | |
| Record name | 5-(Tert-Butyl)-2-Methylfuran-3-Carbonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60384010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Tert-Butyl)-2-Methylfuran-3-Carbonyl Chloride | |
CAS RN |
96543-75-8 | |
| Record name | 5-(Tert-Butyl)-2-Methylfuran-3-Carbonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60384010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 96543-75-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




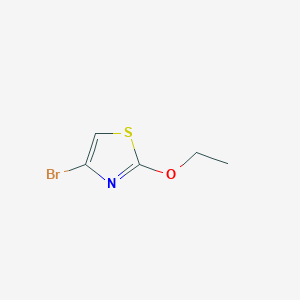
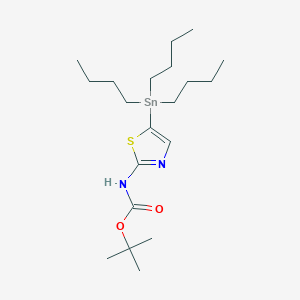

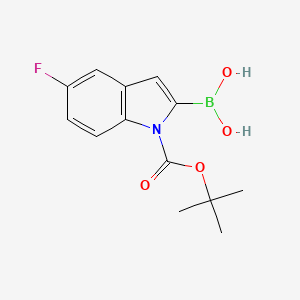

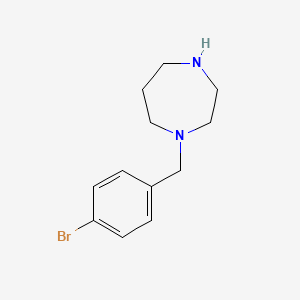
![tert-butyl N-[1-(4-cyanophenyl)piperidin-4-yl]carbamate](/img/structure/B1273709.png)
